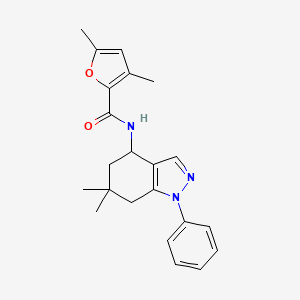![molecular formula C24H22N2O3 B4980906 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B4980906.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties The structure of this compound features a benzoxazole ring fused to a phenyl group, which is further connected to a butoxybenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Coupling Reaction: The benzoxazole derivative is then coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts and appropriate ligands.
Amidation: The final step involves the amidation of the coupled product with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways such as the p53 or Bcl-2 pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide stands out due to its specific butoxybenzamide moiety, which may enhance its lipophilicity and improve its ability to penetrate biological membranes. This structural feature can potentially increase its efficacy in biological applications compared to similar compounds with different substituents.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-3-16-28-20-14-10-17(11-15-20)23(27)25-19-12-8-18(9-13-19)24-26-21-6-4-5-7-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVNDWOWPNNKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4980825.png)
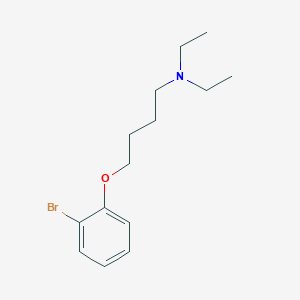
![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-prolinate](/img/structure/B4980836.png)
![2-Methoxy-4-{[(4E)-2-(4-methylphenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B4980840.png)
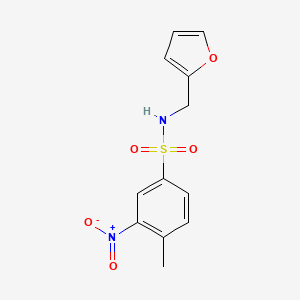
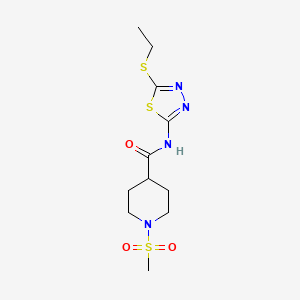
![[1-(1-pyrenylmethyl)-3-piperidinyl]methanol](/img/structure/B4980850.png)
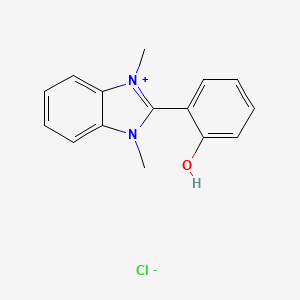
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-pyridinylthio)acetamide trifluoroacetate](/img/structure/B4980862.png)
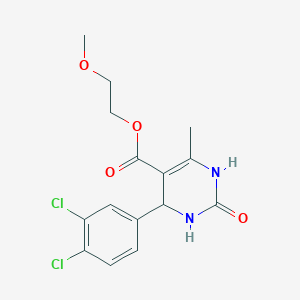
![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-hydroxybenzohydrazide](/img/structure/B4980882.png)
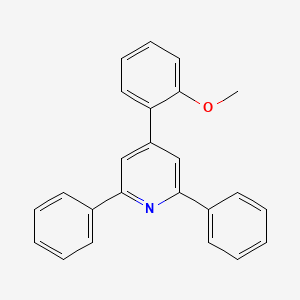
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-ethylphenyl)ethanediamide]](/img/structure/B4980894.png)
